![molecular formula C13H9FN2OS2 B2582788 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-46-3](/img/structure/B2582788.png)
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (FTM) is a compound belonging to the class of organic compounds known as thiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. FTM has been the subject of numerous scientific studies due to its diverse range of applications. It has been used in various areas such as synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Methods and Chemical Transformations
Research into compounds with thiazole components, such as the development of practical synthesis methods for intermediates like 2-Fluoro-4-bromobiphenyl, highlights the continuous exploration of efficient, scalable, and environmentally benign synthetic routes for complex molecules (Qiu, Gu, Zhang, & Xu, 2009). These methods are crucial for the manufacture of pharmaceuticals and materials with specific functional properties.
Chemosensors
Compounds based on thiazole and related structures have been investigated for their potential as chemosensors. The design of fluorescent chemosensors utilizing platforms like 4-Methyl-2,6-diformylphenol demonstrates the application of these compounds in detecting various analytes, showcasing the adaptability and functionality of thiazole derivatives in sensor technology (Roy, 2021).
Biological Activities
The study of thiazolidinones, a class of compounds related to thiazoles, reveals a broad spectrum of biological activities, suggesting that modifications to the thiazole structure can yield compounds with significant pharmacological potential. This includes research into their use as antimicrobial, antitumor, and anti-inflammatory agents, highlighting the versatility of thiazole derivatives in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015; Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, which share some synthetic and functional characteristics with thiazole derivatives, indicates the potential of these compounds in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
Future Directions
Thiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections23. Future research may continue to explore the potential of thiazole derivatives in these and other areas.
Please note that this information is general in nature and may not apply specifically to “2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
2-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWOBSJHSHRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

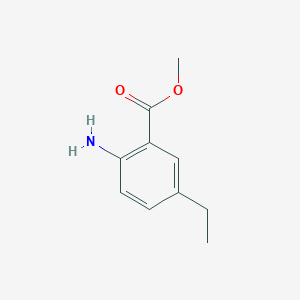
![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)
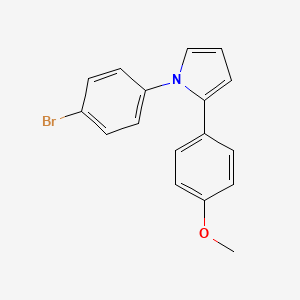
![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
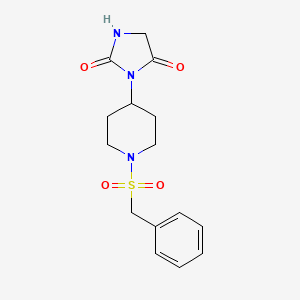
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
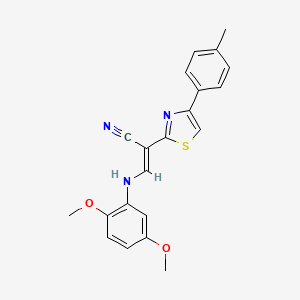
![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
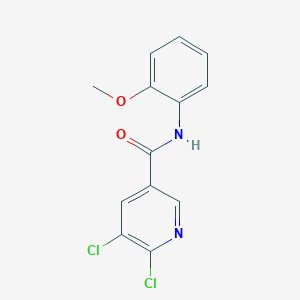
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
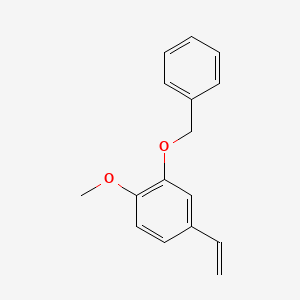
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)